molecular formula C9H9BrO3 B2732592 3-bromo-5-methoxy-2-methylbenzoic acid CAS No. 13979-61-8

3-bromo-5-methoxy-2-methylbenzoic acid

Cat. No.: B2732592
CAS No.: 13979-61-8
M. Wt: 245.072
InChI Key: PYVLOORQWWPGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-2-methylbenzoic acid (CAS 13979-61-8) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound, with molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol, serves as a valuable synthetic intermediate in organic and medicinal chemistry . Benzoic acid derivatives are extensively investigated for their biological activities and are frequently utilized in the manufacture of pharmaceuticals and as important drug intermediates . They play a vital role in various research areas, including serving as important inhibitors for bacterial growth and affecting the catalytic activity of various enzymes . The specific substitution pattern of bromo, methoxy, and methyl groups on the benzoic acid scaffold makes this compound a versatile building block for the synthesis of more complex molecules for pharmaceutical and materials science research. As a standard reagent, it is particularly useful for exploring structure-activity relationships in drug discovery projects. This product is intended for research applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLOORQWWPGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Investigations of 3 Bromo 5 Methoxy 2 Methylbenzoic Acid

Synthesis of Derivatives

The most straightforward derivatization involves the carboxylic acid group.

Esters: A series of alkyl or aryl esters could be synthesized by reacting the parent acid with different alcohols under acidic conditions.

Amides: A variety of amides could be prepared by first converting the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride), followed by reaction with a primary or secondary amine.

Structure-Activity Relationship (SAR) Studies

In the absence of specific biological data for 3-bromo-5-methoxy-2-methylbenzoic acid and its derivatives, SAR can only be discussed in a general context based on studies of other benzoic acid analogues.

For many classes of biologically active compounds, a systematic variation of substituents on a core scaffold is performed to understand which structural features are important for activity. For benzoic acid derivatives, key SAR insights often revolve around:

Nature of Substituents: Electron-withdrawing groups (like bromine) versus electron-donating groups (like methoxy (B1213986) and methyl) can affect the acidity of the carboxylic acid and the electronic nature of the aromatic ring, which can be critical for binding to a biological target.

Position of Substituents: The relative positions of the substituents (ortho, meta, para) can have a profound impact on activity by altering the molecule's shape and the way it fits into a receptor or enzyme active site.

A hypothetical SAR study for derivatives of this compound would involve synthesizing a library of compounds (e.g., esters and amides with varying alkyl chains) and testing them in a relevant biological assay. The results would then be analyzed to determine how changes in the structure affect the observed activity. For example, a study on the inhibition of α-amylase by various benzoic acid derivatives found that the type, number, and arrangement of substituents on the aromatic ring were critical for their inhibitory activity. mdpi.com

Conclusion

3-Bromo-5-methoxy-2-methylbenzoic acid is a substituted benzoic acid with a unique combination of functional groups that endows it with potential for diverse chemical reactivity and unexplored biological activities. While specific research on this particular compound is limited, its structure can be confidently characterized using standard analytical methods, and its synthesis can be plausibly achieved through established chemical reactions. Its reactivity is primarily centered around the carboxylic acid group and the potential for cross-coupling reactions at the bromine-substituted carbon.

Based on the known biological profiles of related benzoic acid derivatives, it is reasonable to hypothesize that this compound and its derivatives could exhibit activities such as antimicrobial or modulatory effects on cellular pathways. Future research involving the synthesis of this compound and a systematic investigation of its biological properties would be necessary to validate these postulations and to elucidate any specific mechanisms of action. Such studies would also enable detailed structure-activity relationship analyses, potentially identifying novel compounds with therapeutic or other practical applications.

Focus Strictly on Molecular and Cellular Mechanisms, Target Identification, and Theoretical Predictions; Exclude Clinical Trials, Dosage, and Adverse Effects.

In Vitro Biological Screening and Target Identification Studies (e.g., Enzyme Inhibition, Receptor Binding)

No specific data from in vitro biological screening, enzyme inhibition assays, or receptor binding studies for 3-bromo-5-methoxy-2-methylbenzoic acid have been identified in the public domain.

Elucidation of Proposed Molecular Mechanisms of Action

Without initial biological screening data, there have been no proposed molecular mechanisms of action for this compound reported in the literature.

Structure-Activity Relationship (SAR) Studies of Related Derivatives for Mechanistic Insights

While the broader class of benzoic acid derivatives has been the subject of many structure-activity relationship studies, no such analyses specifically detailing the mechanistic insights for derivatives of this compound are available.

Computational Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no published computational studies, including molecular docking or dynamics simulations, that investigate the potential ligand-target interactions of this compound.

Exploration of Anti-inflammatory or Other Indicative Activities at the Molecular Level

There is no available research exploring the anti-inflammatory or any other specific biological activities of this compound at the molecular level.

Development and Validation of Advanced Analytical Methods for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic carboxylic acids due to its high resolution and sensitivity. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed for assessing the purity and performing quantitative analysis of 3-bromo-5-methoxy-2-methylbenzoic acid. This approach separates compounds based on their hydrophobicity.

In a typical setup, a C18 column is used as the stationary phase, which retains the nonpolar analyte. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid like formic acid or phosphoric acid. sielc.comsielc.com The acidic modifier is used to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. Method validation according to ICH guidelines would be performed to ensure specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min): 0, B%: 30; Time (min): 15, B%: 80; Time (min): 20, B%: 30
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis. restek.comjfda-online.com

Silylation is the most common derivatization procedure for carboxylic acids. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. restek.comsigmaaldrich.comnih.gov This process increases the volatility and thermal stability of the analyte. numberanalytics.com The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and polarity in the GC column, and subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the parent compound and any potential impurities. nih.gov

Table 2: Representative GC-MS Method Parameters for Analysis of Silylated this compound
ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

UV-Visible Spectrophotometry for Concentration Determination and Purity Checks

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of an analyte in solution and for performing preliminary purity checks. ju.edu.et Benzoic acid and its substituted derivatives possess a benzene (B151609) ring, which acts as a chromophore and absorbs ultraviolet light. researchgate.netrsc.org The absorption spectrum of this compound is expected to show characteristic absorption bands in the UV region. cdnsciencepub.com

The concentration of a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax can be influenced by the solvent and the pH of the solution, as the protonated (acidic) and deprotonated (basic) forms of the carboxylic acid exhibit different absorption spectra. rsc.org For purity checks, the shape of the spectrum can be compared to that of a pure standard; the presence of impurities may cause alterations in the spectral profile.

Table 3: Hypothetical UV Absorption Maxima (λmax) for this compound
Solvent/ConditionExpected λmax (nm)
Methanol~230, ~280
Aqueous Acid (pH 2.5)~230
Aqueous Base (pH 8.0)~225

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species. iaea.org As an acidic compound, this compound will be negatively charged in a buffer solution with a pH above its pKa, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE). nih.gov

In CZE, ions are separated based on their charge-to-size ratio when an electric field is applied across a narrow-bore capillary filled with a buffer solution. nih.gov The separation of aromatic acids is influenced by parameters such as the pH, ionic strength, and composition of the background electrolyte (e.g., phosphate (B84403) or borate (B1201080) buffer). nih.gov Detection is typically performed using a UV detector integrated into the CE system. CE offers advantages such as short analysis times, high separation efficiency, and low consumption of reagents and samples. iaea.org

Elemental Analysis (CHNS) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of a pure organic compound. azom.com This data is then used to confirm the empirical formula, which represents the lowest whole-number ratio of atoms in the compound. ck12.orgck12.org

For this compound (molecular formula C₉H₉BrO₃), the theoretical elemental composition can be calculated based on its atomic constituents. A small, precisely weighed amount of the purified compound is combusted in a specialized instrument, and the resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured. The experimental percentages are then compared with the theoretical values. A close match between the experimental and theoretical data provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₉H₉BrO₃
ElementTheoretical Mass %Experimental Mass % (Illustrative)
Carbon (C) 41.72%41.68%
Hydrogen (H) 3.50%3.53%
Oxygen (O) 18.52%18.47%
Bromine (Br) 30.85%N/A (Not typically measured by CHNS)

Development of Robust Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial for accurate and reliable analysis, especially when the analyte is present in a complex matrix such as biological fluids or environmental samples. The goal is to isolate this compound from interfering substances and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) is a common technique where the sample is partitioned between two immiscible solvents. By adjusting the pH of the aqueous phase to be acidic (below the pKa of the analyte), the carboxylic acid becomes protonated and less polar, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.govtcu.edu

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. researchgate.net For acidic compounds, a C18 (reversed-phase) or an anion-exchange sorbent can be used. In a typical reversed-phase SPE protocol, the cartridge is conditioned, the sample (adjusted to an acidic pH) is loaded, interfering compounds are washed away, and the purified analyte is then eluted with an appropriate organic solvent like methanol. mdpi.com The development of a robust SPE method involves optimizing parameters such as sample pH, sorbent type, and the composition of wash and elution solvents to achieve high recovery and purity. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-methoxy-2-methylbenzoic acid, and how are intermediates characterized?

  • Methodological Answer : A common approach involves halogenation and functional group protection. For example, bromination of a methoxy-substituted benzoic acid precursor using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Methylation of hydroxyl groups can be achieved using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, followed by purification via recrystallization or column chromatography . Intermediate characterization typically employs 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, alongside HPLC for purity assessment (>95%) .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for molecular weight confirmation. Melting point analysis (e.g., 155–156°C for related brominated benzoic acids) and elemental analysis (C, H, Br) are critical for verifying stoichiometric consistency .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or photochemical bromine loss. Solubility in DMSO or ethanol allows for long-term storage as stock solutions at -20°C .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio, Reaxys) identifies feasible pathways by cross-referencing reaction databases. Density Functional Theory (DFT) calculations predict transition states for bromination and methylation steps, enabling solvent selection (e.g., THF vs. DCM) and catalyst optimization (e.g., Pd vs. Cu) to improve yields .

Q. What strategies resolve contradictions in reported bioactivity data for brominated benzoic acid derivatives?

  • Methodological Answer : Meta-analysis of bioassay data (e.g., IC₅₀ values in enzyme inhibition studies) should account for variables like assay pH, solvent (DMSO concentration ≤0.1%), and cell line specificity. For example, discrepancies in biofilm inhibition efficacy may arise from differences in bacterial strain (e.g., S. aureus vs. E. coli) or compound solubility. Dose-response curves and negative controls (e.g., DMSO-only) are critical for normalization .

Q. How does the steric and electronic profile of the 3-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom’s electronegativity directs electrophilic aromatic substitution, while steric hindrance from the 2-methyl group affects coupling efficiency in Suzuki-Miyaura reactions. Kinetic studies using Pd(PPh₃)₄ as a catalyst reveal slower reaction rates compared to non-methylated analogs, necessitating higher temperatures (80–100°C) or microwave-assisted conditions to achieve >80% conversion .

Methodological Considerations Table

Aspect Key Parameters References
Synthetic Yield 60–75% (bromination), 85–90% (methylation)
Purification Silica gel chromatography (hexane:EtOAc 3:1), recrystallization (EtOH/H₂O)
Analytical Validation HPLC retention time: 8.2 min (C18 column, 0.1% TFA in H₂O:MeCN)
Bioactivity Testing MIC range: 8–32 µg/mL (Gram-positive bacteria), CC₅₀ >100 µM (HEK293 cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.